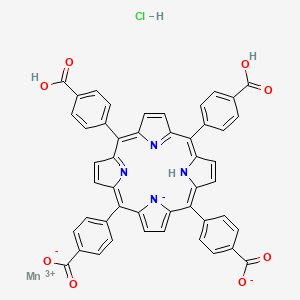

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride

Overview

Description

“Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride” is a synthetic porphyrin specialty chemical. It has a molecular weight of 879.2 g/mol and a molecular formula of C48H28MnN4O8Cl . This compound is used in various fields of interest such as Metal Organic Frameworks, Covalent Organic Frameworks, Nanoparticles, Catalysis, and Surface-initiated atom transfer radical polymerization (SI-ATRP) .

Synthesis Analysis

The synthesis of “Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride” involves interaction with graphene quantum dots (GDQs). The resultant conjugates were found to be stable due to the strong π–π stacking interaction between the GDQs and the porphyrins .Molecular Structure Analysis

The molecular structure of “Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride” is characterized by strong π–π stacking interactions, particularly when interacted with graphene quantum dots .Chemical Reactions Analysis

“Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride” has been used in various chemical reactions. For instance, it was used to initiate surface-initiated atom transfer radical polymerization (SI-ATRP) for the construction of a thrombin biosensor .Physical And Chemical Properties Analysis

“Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride” is a brown solid that is soluble in 0.1M NaOH. It should be stored at room temperature and protected from light .Scientific Research Applications

Photocatalysis and Photoredox Reactions

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride has been employed in photocatalytic applications . For instance, researchers have designed a Hf-biphenyl dicarboxylic acid (BPDC) metal-organic framework (MOF) by in situ porphyrin ligand substitution. This strategy enhances charge separation efficiency and increases active sites. The resulting dual-ligand Hf-BPDC-TCPP MOF exhibits significantly improved activity and chemical stability in photocatalytic hydrogen (H₂) generation and tetracycline (TC) degradation reactions . The Hf-BPDC-TCPP MOF achieves a remarkable 261 μmol·g⁻¹·h⁻¹ H₂ generation rate and 95.8% TC degradation, surpassing the performance of the Hf-BPDC MOF .

Thrombin Biosensors

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride has been utilized to construct thrombin biosensors . Researchers initiated surface-initiated atom transfer radical polymerization (SI-ATRP) using this compound. The resulting biosensor demonstrates promising potential for detecting thrombin, a key enzyme involved in blood clotting .

Self-Assembly Behavior in Crystals

The compound has been investigated for its self-assembly behavior in crystals. Researchers studied the fluorescence and singlet oxygen generation properties following its incorporation. Understanding these properties is crucial for various applications, including photodynamic therapy .

Epoxidation Catalyst

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride has been incorporated into a metal-organic framework (MOF) . This MOF exhibits catalytic activity in the epoxidation of alkenes using molecular oxygen. The compound’s unique properties contribute to its effectiveness as an oxidation catalyst .

Multifunctional Photocatalysis

Metallated meso-Tetra (4-carboxyphenyl) porphine derivatives, including Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride, exhibit multifunctional photocatalysis. These derivatives demonstrate catalytic photo degradation and bactericidal properties .

Organic Synthesis and Pharmaceutical Intermediates

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride serves as an organic synthesis intermediate and pharmaceutical intermediate . It finds applications in laboratory research, development processes, and chemical production .

Mechanism of Action

Target of Action

The primary target of Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride is CD320 , the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . This receptor plays a crucial role in the cellular uptake of other porphyrins .

Mode of Action

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, with a dissociation constant (KD) of 42 nM . This interaction leads to the internalization of the compound into the cells .

Biochemical Pathways

As an electron donor, this compound transfers electrons to other molecules, enabling its catalytic, oxidizing, and photoreactive roles . It is involved in various biochemical pathways, including surface-initiated atom transfer radical polymerization (SI-ATRP) for the construction of a thrombin biosensor , and the self-assembly behavior of porphyrins in crystals .

Pharmacokinetics

Its ability to enter cells via endocytosis suggests that it may have good bioavailability .

Result of Action

The compound acts as a superoxide dismutase (SOD) mimetic and peroxynitrite scavenger . It protects endothelial cells in a dose-dependent manner against paraquat . It also inhibits the oxidation of Dihydrorhodamine 123 by peroxynitrite .

Action Environment

The compound is stable and soluble in water , suggesting that it can maintain its action, efficacy, and stability in aqueous environments.

properties

IUPAC Name |

4-[10-(4-carboxylatophenyl)-15,20-bis(4-carboxyphenyl)-21H-porphyrin-22-id-5-yl]benzoate;manganese(3+);hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVDAQLNUQLQKW-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)[O-])C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)O.Cl.[Mn+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28ClMnN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

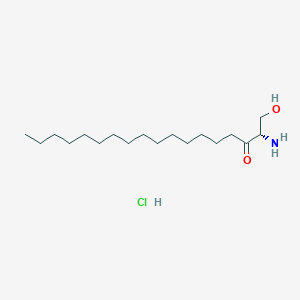

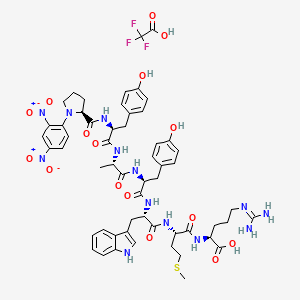

![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)

![N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026359.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)

![[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026363.png)

![(4S)-5-[[(2S)-1-[[(2S)-3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3026364.png)

![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)

![[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026373.png)

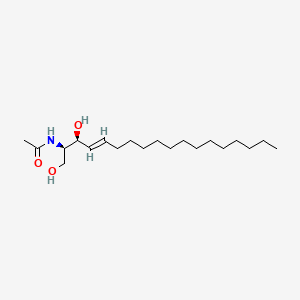

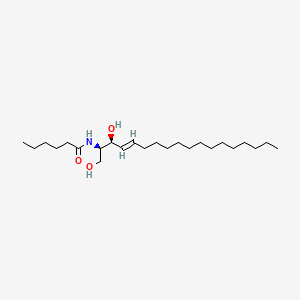

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026374.png)